15-Methylhexadecan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 15-Methylhexadecan-1-ol involves complex organic reactions. For example, the synthesis of similar macrocyclic compounds, such as 15-methyl-1,4,7,10,13-pentaazacyclohexadecan-15-amine, is achieved via a copper(II)-templated route from specific diamines and other reagents, demonstrating intricate synthetic pathways for related structures (Bernhardt et al., 2000). Such procedures illustrate the complexity and precision required in synthesizing structurally specific compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to 15-Methylhexadecan-1-ol, such as 15-methyl-1,4,7,10,13-pentaazacyclohexadecan-15-amine, has been elucidated through X-ray crystallography, revealing detailed insights into their molecular geometry and the coordination environment of metal complexes formed with this ligand. The structure of the Co(III) complex, for instance, displays a distorted octahedral geometry that is indicative of the spatial arrangement and bonding patterns within these molecules (Bernhardt et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving related compounds often demonstrate specific reactivity patterns. For instance, the synthesis of macrocyclic compounds involves reduction steps and complexation with metals, indicating a capacity for specific chemical transformations and interactions with various reagents. The stability of these compounds in aqueous solutions and their specific electronic ground states suggest unique chemical properties that facilitate a range of potential chemical reactions (Bernhardt et al., 2000).
Physical Properties Analysis
While specific data on 15-Methylhexadecan-1-ol's physical properties were not directly found, studies on similar compounds can provide insights. The physical properties such as solubility, melting point, and stability in solution can significantly influence the application and behavior of these compounds. For example, the stability of macrocyclic complexes in aqueous solution suggests specific solubility characteristics important for their application in various chemical environments (Bernhardt et al., 2000).
Chemical Properties Analysis
The chemical properties of related compounds, such as reactivity towards oxidation or reduction, complexation with metals, and other chemical transformations, are crucial for understanding their behavior and applications. The reversible M(III/II) redox couple observed in the complexes indicates a notable chemical property that might be relevant for the application of these compounds in redox chemistry and catalysis (Bernhardt et al., 2000).
Scientific Research Applications
15-Lipoxygenase-1 (15-LOX-1) plays a key role in lipid signaling and has been implicated in colon cancer, where it functions as a tumor suppressor. The transcriptional repression of 15-LOX-1 in colon cancer cells is complex and may involve multiple mechanisms (Lee, Zuo, & Shureiqi, 2011).
The evaluation of LOX inhibition, including 15-LOX, by thiazolyl derivatives of mycophenolic acid was conducted using various LOX structures. This study highlights the potential of 15-LOX as a drug target (Tsolaki, Eleftheriou, Kartsev, Geronikaki, & Saxena, 2018).
ESE-15-ol, a derivative of estradiol, was studied for its antimitotic and carbonic anhydrase inhibitory activity, suggesting potential applications in cancer therapy. This compound inhibits carbonic anhydrase activity in the nanomolar range and affects gene expression associated with cell death and mitosis (Stander, Joubert, Tu, Sippel, McKenna, & Joubert, 2012).
The role of 15-lipoxygenase inhibitors, including 15-LOX-1 and 15-LOX-2, in the formation of inflammation, sensitivities, atherosclerosis, and some cancers has been reviewed. This article discusses the synthesis and biological activities of various 15-LOX inhibitors (Sadeghian & Jabbari, 2016).
A study on the post-PKS tailoring steps during the biosynthesis of hexacosalactone A in Streptomyces samsunensis OUCT16-12 indicated the importance of C5N and 15-OMe groups for antibacterial activities. This provides insights into generating hexacosalactone derivatives via synthetic biology (Duan, Wang, Zhang, Dong, Li, Xiao, & Li, 2023).
The development of a safer alternative to PMR-15, a high-temperature thermosetting polyimide oligomer, was described. This alternative, PMR-PCy, was prepared from a less toxic bisaniline derived from the renewable aromatic compound p-cymene (Harvey, Yandek, Lamb, Eck, Garrison, & Davis, 2017).
The synthesis of 15-oxo-Lipoxin A4 methyl ester, a natural metabolite of Lipoxin A4, is detailed. This compound could potentially be used to investigate the electrophilic bioactivity of this metabolite (Woodcock, Wendell, Schopfer, & Freeman, 2018).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
15-methylhexadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h17-18H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIXGTHYBZXAPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339714 | |
Record name | ISOHEPTADECANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-Methylhexadecan-1-ol | |
CAS RN |
51166-20-2 | |
Record name | ISOHEPTADECANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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